molecular formula C9H11NOS B6148908 2-(3-methylphenoxy)ethanethioamide CAS No. 35370-82-2

2-(3-methylphenoxy)ethanethioamide

Cat. No.: B6148908
CAS No.: 35370-82-2
M. Wt: 181.3
InChI Key:
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Description

2-(3-methylphenoxy)ethanethioamide is a chemical compound with the molecular formula C9H11NOS It is known for its unique structure, which includes a phenoxy group attached to an ethanethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)ethanethioamide typically involves the reaction of 3-methylphenol with 2-chloroethanethioamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)ethanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ethanethioamide group to an ethanethiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as a catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Ethanethiol derivatives.

    Substitution: Nitro derivatives, halogenated phenoxy compounds.

Scientific Research Applications

2-(3-methylphenoxy)ethanethioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique structure makes it suitable for designing functional materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)ethanethioamide involves its interaction with molecular targets in biological systems. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins, affecting their function. The ethanethioamide moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound’s ability to modulate enzyme activity and signal transduction pathways contributes to its pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methylphenoxy)ethanethioamide: Similar structure but with the methyl group in the ortho position.

    2-(4-methylphenoxy)ethanethioamide: Similar structure but with the methyl group in the para position.

    2-(3-chlorophenoxy)ethanethioamide: Similar structure but with a chlorine atom instead of a methyl group.

Uniqueness

2-(3-methylphenoxy)ethanethioamide is unique due to the specific positioning of the methyl group on the phenoxy ring, which influences its chemical reactivity and biological activity. The presence of the ethanethioamide group adds to its versatility in undergoing various chemical transformations, making it a valuable compound in research and industrial applications.

Properties

CAS No.

35370-82-2

Molecular Formula

C9H11NOS

Molecular Weight

181.3

Purity

95

Origin of Product

United States

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